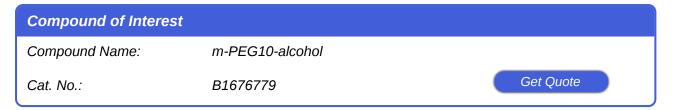


m-PEG10-alcohol: A Comprehensive Technical Guide for Researchers

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For immediate release:

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on methoxy-poly(ethylene glycol)-alcohol with 10 ethylene glycol units (**m-PEG10-alcohol**). This document outlines its physicochemical properties, applications in bioconjugation and drug delivery, detailed experimental protocols, and safety and handling guidelines.

Core Data Presentation

Quantitative data for **m-PEG10-alcohol** is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of m-PEG10-alcohol



Property	Value	Reference
CAS Number	27425-92-9	[1][2][3][4][5]
Molecular Weight	472.57 g/mol	[1][2][4]
Molecular Formula	C21H44O11	[1][2][3]
Appearance	Colorless oil	[4]
Solubility	Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO)	[4]
Purity	≥95%	[3][5]
Storage	Store at -20°C in a dry, dark place.	

Table 2: Hazard Identification and Safety Information



Hazard Statement	GHS Classification	Precautionary Statements
Harmful if swallowed.	Acute toxicity, oral (Category 4)	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Causes skin irritation.	Skin corrosion/irritation (Category 2)	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Causes serious eye irritation.	Serious eye damage/eye irritation (Category 2A)	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
May cause respiratory irritation.	Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)	P261: Avoid breathing dust/fume/gas/mist/vapors/spr ay. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a



POISON CENTER or doctor/physician if you feel unwell.

Applications in Bioconjugation and Drug Delivery

m-PEG10-alcohol is a versatile hydrophilic linker extensively used in bioconjugation and drug delivery. Its primary applications include:

- PEGylation: The process of covalently attaching PEG chains to therapeutic proteins, peptides, or small molecules. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the conjugated molecule by:
 - Increasing solubility and stability.
 - Prolonging circulation half-life by reducing renal clearance.
 - Decreasing immunogenicity.
- Drug Delivery: As a component of drug delivery systems such as nanoparticles and liposomes, m-PEG10-alcohol can be used to create a hydrophilic shell ("stealth" layer) that reduces opsonization and uptake by the reticuloendothelial system (RES), leading to longer circulation times and improved tumor accumulation via the enhanced permeability and retention (EPR) effect.
- Linker for Antibody-Drug Conjugates (ADCs): The hydroxyl group of m-PEG10-alcohol can be functionalized to attach cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.

Experimental Protocols

Detailed methodologies for key experiments involving PEGylation and characterization are provided below.

Protocol 1: General Protein PEGylation via NHS Ester Chemistry



This protocol describes the activation of a PEG-acid derivative (which can be synthesized from **m-PEG10-alcohol**) to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to primary amines on a protein.

Materials:

- m-PEG10-acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Activation of m-PEG10-acid:
 - Dissolve m-PEG10-acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
 - Add EDC (1.2 equivalents) to the solution and stir at room temperature for 4-12 hours.
- Conjugation to Protein:
 - Add the activated m-PEG10-NHS ester solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold).
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching:



- Add the quenching solution to the reaction mixture to consume any unreacted NHS esters.
- Purification:
 - Purify the PEGylated protein conjugate using size-exclusion chromatography to remove unreacted PEG and byproducts.

Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE

Materials:

- PEGylated protein sample
- Unmodified protein control
- SDS-PAGE gels and running buffer
- Protein loading buffer
- Molecular weight markers
- · Coomassie Brilliant Blue or other protein stain

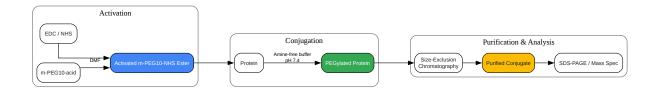
Procedure:

- Prepare samples of the PEGylated protein and the unmodified control by mixing with protein loading buffer and heating at 95°C for 5 minutes.
- Load the samples and molecular weight markers onto the SDS-PAGE gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
- The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified control, appearing as a higher molecular weight band or a smear due to the heterogeneity of PEGylation.



Visualizations

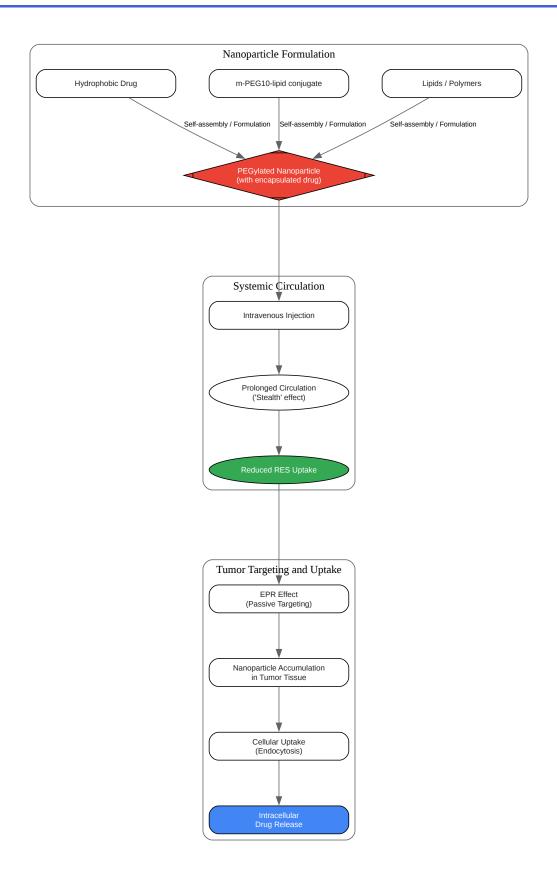
The following diagrams illustrate key experimental workflows.



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Caption: General workflow for protein PEGylation using m-PEG10-acid.





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Caption: Workflow for targeted drug delivery using PEGylated nanoparticles.



Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature to suggest that **m-PEG10-alcohol** or PEGylation in general directly modulates specific intracellular signaling pathways. The primary biological effect of PEGylation is to alter the physicochemical and pharmacokinetic properties of the conjugated molecule, thereby influencing its biodistribution and interaction with biological systems at a macroscopic level rather than directly activating or inhibiting specific signaling cascades within a cell. The "alcohol" functional group in **m-PEG10-alcohol** does not impart the same biological activities as ethanol, which is known to affect various signaling pathways. The influence of PEGylated entities on cellular signaling is typically a secondary effect resulting from the delivery of an active pharmaceutical ingredient.

Safety and Handling

It is imperative to handle **m-PEG10-alcohol** in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. Store the compound in a tightly sealed container at -20°C. For disposal, follow local regulations for chemical waste.

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